Dinickel phosphide

Catalog No.
S1504890
CAS No.
12035-64-2
M.F
Ni3P2
M. Wt
238.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dinickel phosphide

CAS Number

12035-64-2

Product Name

Dinickel phosphide

IUPAC Name

nickel(2+);phosphorus(3-)

Molecular Formula

Ni3P2

Molecular Weight

238.03 g/mol

InChI

InChI=1S/3Ni.2P/q3*+2;2*-3

InChI Key

FBMUYWXYWIZLNE-UHFFFAOYSA-N

SMILES

[P-3].[P-3].[Ni+2].[Ni+2].[Ni+2]

Canonical SMILES

[P-3].[P-3].[Ni+2].[Ni+2].[Ni+2]

The exact mass of the compound Dinickel phosphide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dinickel phosphide (Ni2P, CAS 12035-64-2) is a highly conductive transition metal phosphide characterized by its hexagonal crystal structure, which specifically exposes highly active Ni(2) square pyramidal sites. In industrial and advanced laboratory settings, it is primarily procured as a noble-metal-free electrocatalyst for the hydrogen evolution reaction (HER) and as a highly resilient catalyst for deep hydrodesulfurization (HDS) and hydrodenitrogenation (HDN). Unlike generic nickel salts or bulk nickel metal, phase-pure Ni2P offers exceptional chemical stability in both strongly acidic and alkaline environments, coupled with intrinsic metallic conductivity that facilitates rapid electron transfer. Procurement decisions heavily favor phase-pure Ni2P over mixed-phase nickel phosphides due to its superior site density, resistance to sulfur poisoning, and predictable, reproducible performance in rigorous catalytic workflows[1].

Substituting phase-pure Dinickel phosphide (Ni2P) with other nickel-rich phosphide phases (such as Ni12P5 or Ni3P) or traditional sulfided Ni-Mo catalysts results in severe performance and stability trade-offs. While Ni3P and Ni12P5 may appear chemically similar, they lack the optimal ensemble effect of phosphorus and the specific Ni(2) coordination environment found in the hexagonal Ni2P lattice, leading to substantially higher overpotentials in HER applications and lower intrinsic conversion rates in HDS. Furthermore, generic 'nickel phosphide' mixtures often contain Ni12P5 impurities that dilute the active site density. In continuous HDS operations, Ni3P is structurally unstable and readily degrades into the less active Ni12P5 phase, whereas Ni2P maintains strict phase integrity. Additionally, unlike conventional Ni-Mo-S catalysts that require continuous sulfidation to prevent deactivation, Ni2P is intrinsically active and highly resistant to sulfur poisoning, eliminating a major process dependency [1].

Superior Hydrodesulfurization (HDS) Activity vs. Commercial Sulfided Benchmarks

In comparative hydrodesulfurization (HDS) studies, phase-pure Ni2P demonstrates profound catalytic advantages over traditional commercial benchmarks. When evaluated for thiophene HDS after 48 hours on stream, silica-supported Ni2P proved to be 3.3 times more active than a conventional sulfided Ni-Mo/SiO2 catalyst and 20 times more active than sulfided Ni/SiO2. This dramatic increase in activity is attributed to the high site density and turnover frequency (TOF) inherent to the highly dispersed Ni2P crystal structure [1].

Evidence DimensionHydrodesulfurization (HDS) catalytic activity
Target Compound DataPhase-pure Ni2P/SiO2 (3.3x higher activity)
Comparator Or BaselineSulfided Ni-Mo/SiO2 commercial benchmark
Quantified Difference3.3-fold increase in HDS activity after 48 hours on stream
ConditionsFixed-bed flow reactor, thiophene HDS, evaluated after 48 hours on stream

Justifies the procurement of Ni2P to replace traditional sulfided Ni-Mo catalysts for deep desulfurization, enabling higher throughput and eliminating the need for continuous sulfidation.

Phase Stability and Degradation Resistance vs. Ni3P in HDS Workflows

The long-term structural integrity of the catalyst is a critical procurement factor. X-ray diffraction (XRD) analysis of spent catalysts after continuous HDS runs reveals that the Ni2P phase remains completely stable with no structural degradation. In stark contrast, 80% of the closely related Ni3P phase transforms into the significantly less active Ni12P5 phase under identical HDS conditions. This intrinsic phase stability ensures that Ni2P maintains its high catalytic performance over extended operational lifecycles without requiring frequent replacement [1].

Evidence DimensionPhase stability during continuous HDS reaction
Target Compound DataNi2P (0% phase transformation; structurally stable)
Comparator Or BaselineNi3P (80% transformation to less active Ni12P5)
Quantified Difference80% absolute difference in phase degradation
ConditionsContinuous HDS testing, post-reaction XRD analysis of spent samples

Ensures long-term catalyst lifespan and prevents unexpected activity drops in industrial HDS processes, lowering total cost of ownership.

Hydrogen Evolution Reaction (HER) Efficiency vs. Ni12P5

For electrocatalytic water splitting, the specific stoichiometry of the nickel phosphide dictates the energy efficiency of the system. Nanostructured Ni2P exhibits exceptional HER activity, requiring an overpotential of only 102 mV to achieve a current density of 10 mA/cm2, accompanied by a highly efficient Tafel slope of 46 mV/dec. Comparative evaluations consistently demonstrate that Ni2P significantly outperforms the nickel-rich Ni12P5 phase, which suffers from higher overpotentials and sluggish kinetics due to a weaker ensemble effect of phosphorus and lower positive charge on the nickel sites [1].

Evidence DimensionHER overpotential at 10 mA/cm2 and Tafel slope
Target Compound DataNi2P nanoparticles (102 mV overpotential, 46 mV/dec Tafel slope)
Comparator Or BaselineNi12P5 nanocrystals (higher overpotential, lower intrinsic activity)
Quantified DifferenceSubstantially lower overpotential and superior Tafel kinetics for Ni2P
ConditionsElectrocatalytic HER in acidic media (0.5 M H2SO4)

Demonstrates that procuring the exact Ni2P stoichiometry is critical for minimizing energy consumption and maximizing yield in water splitting electrolyzers.

Impact of Precursor Phase Purity on Catalytic Optimization

The presence of mixed phosphide phases severely compromises catalytic performance. Studies on precursor composition reveal that optimal HDS and HER activities are strictly achieved only when the catalyst contains phase-pure Ni2P. When the P/Ni molar ratio in the oxidic precursor falls below optimal levels, significant Ni12P5 impurities form. These mixed-phase materials exhibit markedly lower catalytic activities compared to the phase-pure Ni2P baseline, proving that generic or poorly controlled 'nickel phosphide' mixtures cannot substitute for high-purity Ni2P [1].

Evidence DimensionCatalytic activity dependence on phase purity
Target Compound DataPhase-pure Ni2P (optimal, maximum catalytic activity)
Comparator Or BaselineMixed NixPy phases containing Ni12P5 impurities
Quantified DifferenceSignificant reduction in intrinsic activity when Ni12P5 impurities are present
ConditionsCatalytic evaluation of materials synthesized with varying P/Ni precursor ratios

Highlights the procurement necessity of sourcing strictly phase-controlled, high-purity Ni2P rather than cheaper, generic nickel phosphide mixtures.

Deep Hydrodesulfurization (HDS) of Refinery Streams

Where continuous sulfidation of traditional Ni-Mo catalysts is operationally burdensome, phase-pure Ni2P is the right choice. Its 3.3-fold higher baseline activity and absolute phase stability under reaction conditions make it an ideal drop-in replacement for ultra-low sulfur fuel production [1].

Noble-Metal-Free HER Electrocatalysis in Water Splitting

Where platinum-group metals are cost-prohibitive in polymer electrolyte membrane (PEM) electrolyzers, Ni2P is the right choice. Delivering an exceptionally low overpotential of 102 mV at 10 mA/cm2, it provides a highly efficient, scalable alternative that significantly outperforms nickel-rich analogs like Ni12P5 [2].

Precursor for Advanced Energy Storage and Battery Anodes

Where phase integrity dictates long-term capacity retention in lithium-ion and sodium-ion batteries, high-purity Ni2P is the right choice. Its intrinsic metallic conductivity and resistance to structural degradation offer a superior baseline material compared to mixed-phase nickel phosphides [3].

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (76%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (76%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (76%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (76%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

12035-64-2

Dates

Last modified: 04-14-2024

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